1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine-2-carboxylic acid with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. For example, it may inhibit kinases or proteases, leading to the suppression of inflammatory responses or cancer cell proliferation .
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine exhibit similar biological activities and are used in medicinal chemistry.
Pyrazole Derivatives: Compounds such as 1H-pyrazole-3-carboxylic acid are also studied for their pharmacological properties.
Uniqueness: 1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual heterocyclic structure, which allows it to interact with multiple biological targets. This dual functionality enhances its potential as a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-pyrimidin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-7(14)6-2-5-12(11-6)8-9-3-1-4-10-8/h1-5H,(H,13,14) |
InChI Key |
HXYAASHDJOLEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.